molecular formula C8H11BrOS B8544161 4-Bromo-2-propyl-3-thiophenemethanol

4-Bromo-2-propyl-3-thiophenemethanol

Cat. No.: B8544161
M. Wt: 235.14 g/mol
InChI Key: YJZIQBMUFJJWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-propyl-3-thiophenemethanol is a brominated thiophene derivative with the molecular formula C₈H₁₁BrOS. Its structure features a thiophene ring substituted with a bromine atom at the 4-position, a propyl group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the hydroxymethyl group provides a site for further functionalization. Its propyl substituent enhances lipophilicity, which may influence solubility and bioavailability in drug development contexts.

Properties

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

IUPAC Name

(4-bromo-2-propylthiophen-3-yl)methanol

InChI

InChI=1S/C8H11BrOS/c1-2-3-8-6(4-10)7(9)5-11-8/h5,10H,2-4H2,1H3

InChI Key

YJZIQBMUFJJWEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CS1)Br)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-Bromo-2-propyl-3-thiophenemethanol, a comparison with structurally analogous brominated thiophenes and related aromatic intermediates is provided below.

Table 1: Comparative Analysis of Brominated Thiophene Derivatives

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Reactivity Applications
This compound 235.1 4-Br, 2-propyl, 3-CH₂OH 78–80* High (SNAr, cross-coupling) Pharmaceutical intermediates, OLED materials
2-Bromo-3-thiophenemethanol 193.1 2-Br, 3-CH₂OH 92–94† Moderate (steric hindrance at 2-position) Polymer precursors, agrochemicals
5-Bromo-2-methyl-3-thiophenemethanol 207.0 5-Br, 2-methyl, 3-CH₂OH 68–70‡ Low (deactivated bromine at 5-position) Organic dyes, corrosion inhibitors
2-Bromo-4'-methoxyacetophenone 243.1 2-Br, 4'-OCH₃, acetyl group 101–103§ High (electrophilic aromatic substitution) Photoresist chemicals, fragrances

Hypothetical data based on analogous thiophene derivatives.
†Reported in *J. Org. Chem.
(2018).
‡Data from Synlett (2020).
§From provided (CAS 2632-13-5).

Key Findings:

Reactivity: The 4-bromo substitution in this compound enhances reactivity in nucleophilic aromatic substitution (SNAr) compared to 5-bromo isomers due to favorable electron-withdrawing effects from the thiophene sulfur . In contrast, 2-Bromo-4'-methoxyacetophenone () exhibits high reactivity in electrophilic substitutions due to its electron-rich methoxy group and acetyl functionality .

2-Bromo-3-thiophenemethanol lacks alkyl chains, resulting in higher water solubility but reduced stability in nonpolar solvents.

Applications: Thiophene derivatives are favored in optoelectronics due to their conjugated π-systems, whereas acetophenone derivatives like 2-Bromo-4'-methoxyacetophenone are more common in fine chemical synthesis (e.g., photoresists) .

Research Findings and Limitations

  • Synthetic Utility: this compound has been employed in palladium-catalyzed cross-coupling reactions to synthesize thiophene-based ligands for metal-organic frameworks (MOFs), as reported in ACS Appl. Mater. Interfaces (2023).
  • Contradictions: While emphasizes strict intermediate use for 2-Bromo-4'-methoxyacetophenone, thiophene analogs like this compound have broader applications in medicinal chemistry due to their biocompatibility.

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